Ala-Ala-Phe p-nitroanilide

Tripeptidyl peptidase II Enzyme kinetics Serine protease

Quantifying chymotrypsin/TPP I/II activity with generic substrates risks non-productive binding (AAA-pNA) or altered pH profiles (succinylated analogs), skewing kinetic constants. AAF-pNA’s free N-terminus ensures valid kcat/KM and a conserved bell-shaped pH profile across human, murine, and insect orthologs-ideal for cross-species inhibitor profiling. Reliable p-nitroaniline release at 405-410 nm. High purity, global shipping.

Molecular Formula C21H25N5O5
Molecular Weight 427.5 g/mol
CAS No. 61043-41-2
Cat. No. B1374909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Ala-Phe p-nitroanilide
CAS61043-41-2
Molecular FormulaC21H25N5O5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)/t13-,14-,18-/m0/s1
InChIKeyRMYMOVDNWWDGFU-DEYYWGMASA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AAF-pNA Substrate Overview


Ala-Ala-Phe p-nitroanilide (AAF-pNA, CAS 61043-41-2) is a synthetic chromogenic tripeptide substrate that releases p-nitroaniline upon enzymatic cleavage, enabling spectrophotometric quantification at 405–410 nm . The compound bears a free N-terminal amine, distinguishing it from N-blocked analogs such as succinylated derivatives [1]. It is principally documented as a substrate for chymotrypsin, tripeptidyl peptidase I (TPP I), and tripeptidyl peptidase II (TPP II) across multiple orthologs including human, murine, and Drosophila melanogaster enzymes [2].

  • 1 Chromogenic pNA release detected at 405–410 nm
  • 2 Free N-terminal amine distinguishes from succinylated substrates
  • 3 Documented for chymotrypsin, TPP I, and TPP II orthologs

Structural Analogs: Substitution Risks


The free N-terminal amine of Ala-Ala-Phe-pNA fundamentally alters both enzyme recognition and the pH dependence of catalysis relative to N-blocked or alternative sequence substrates. TPP II exhibits a bell-shaped pH profile with this substrate due to N-terminal deprotonation effects that are absent with succinylated analogs [1]. Furthermore, the Ala-Ala-Phe sequence engages substrate binding pockets differently than Ala-Ala-Ala, with the latter exhibiting non-productive binding modes in TPP II active sites that reduce both apparent KM and kcat [2]. For α-chymotrypsin, the kcat/Km of Suc-Ala-Ala-Phe-pNA exceeds that of Suc-Phe-pNA by approximately 20-fold, while the difference escalates to 80-fold for subtilisin BPN' and thermitase [3]. These quantitative disparities preclude generic substitution without assay revalidation.

  • N-blocked (succinylated) analogs alter pH dependence and enzyme recognition profiles for TPP II.

  • AAA-pNA exhibits non-productive binding to TPP II, reducing apparent KM and kcat(app); not interchangeable.

  • Shortened or alternative sequences (Suc-Phe-pNA) yield substantially lower catalytic efficiency with serine proteases.

AAF-pNA Kinetic Comparison Evidence


TPP II Kinetics: AAF-pNA vs. AAA-pNA

In a 2012 study directly comparing chromogenic substrates for TPP II, both KM and kcat(app) were lower for AAA-pNA than for AAF-pNA across murine, human, and D. melanogaster orthologs [1]. This pattern indicates that AAA-pNA binds non-productively to the TPP II active site, a phenomenon not observed with AAF-pNA [1]. This provides a mechanistic basis for substrate selection when studying TPP II catalysis or screening TPP II inhibitors.

TPP II Substrate Binding
Head-to-head
AAF-pNA
Productive binding, higher KM/kcat(app)
AAA-pNA
Non-productive binding, lower KM/kcat(app)
Supports AAF-pNA selection for TPP II kinetic studies and inhibitor screening
Non-productive binding mode confounds kinetic parameter interpretation
Tripeptidyl peptidase II Enzyme kinetics Serine protease

Succinyl-AAF-pNA: Superior Serine Protease Kinetics

The proteolytic coefficient kcat/Km for Suc-Ala-Ala-Phe-pNA hydrolysis is approximately 80-fold higher with thermitase and subtilisin BPN' compared to Suc-Ala3-pNA, and 20-fold higher with α-chymotrypsin compared to Suc-Phe-pNA [1]. This demonstrates the critical contribution of the extended Ala-Ala-Phe sequence and the N-terminal succinyl block to catalytic efficiency for these serine proteases.

Suc-AAF-pNA Catalytic Efficiency
Class-level inference
80× / 20×
higher kcat/Km vs shorter substrates
Supports succinyl analog for high-sensitivity serine protease assays
Extended sequence and N-terminal succinyl block enhance efficiency
Subtilisin Thermitase Proteolytic coefficient

Chymotrypsin Solvent Isotope Effect Substrate Comparison

In a study of chymostatin inhibition kinetics, the solvent deuterium isotope effect (SIE) for kc/Km with chymotrypsin was 2.8 ± 0.2 for Ala-Ala-Phe-pNA, compared to 1.9 ± 0.1 for Suc-Ala-Ala-Pro-Phe-pNA [1]. The larger SIE for the non-succinylated substrate suggests that proton transfer contributes more substantially to its rate-limiting step.

Chymotrypsin Solvent Isotope Effect
Direct comparison
SIE Diff: 0.9
AAF-pNA 2.8 ± 0.2 vs Suc-AAF-Pro-pNA 1.9 ± 0.1
Substrate choice significantly alters observed proton-transfer contribution
Useful for mechanistic studies probing rate-limiting steps
Chymotrypsin Isotope effect Rate-limiting step

TPP II Species-Dependent Kinetics

Eklund et al. (2012) demonstrated that while the bell-shaped pH dependence of kcat(app)/KM is conserved across murine, human, and Drosophila TPP II orthologs using Ala-Ala-Phe-pNA, absolute kinetic parameters differ among species [1]. The study also revealed ortholog-specific responses to mutations (H267A, D387G), establishing that substrate behavior is not uniform across TPP II from different sources [1].

TPP II Ortholog Kinetics
Direct comparison
Conserved pH profile
Bell-shaped across murine, human, Drosophila
Species-specific absolute kinetics
Values differ among orthologs
Enables cross-species TPP II comparison with consistent pH behavior
AAA-pNA introduces non-productive binding artifacts; use AAF-pNA
TPP II orthologs Species specificity pH profile

AAF-pNA Validated Applications


TPP II Inhibitor Screening with Productive Substrate

Researchers developing TPP II inhibitors should select AAF-pNA over AAA-pNA due to the latter's documented non-productive binding mode, which lowers both apparent KM and kcat(app) and may confound inhibition constant determinations [1]. The conserved bell-shaped pH profile of AAF-pNA hydrolysis across murine, human, and D. melanogaster TPP II enables comparative inhibitor potency assessments across orthologs [1].

α-Chymotrypsin Mechanism Probes via Solvent Isotope Effects

For investigators examining proton-transfer contributions to the chymotrypsin catalytic mechanism, AAF-pNA provides a measurably distinct SIE (2.8 ± 0.2) compared to the succinylated tetrapeptide Suc-Ala-Ala-Pro-Phe-pNA (SIE = 1.9 ± 0.1) [2]. This substrate-dependent difference can be exploited to probe transition-state features.

High-Sensitivity Subtilisin/Thermitase Assays

Where maximal assay sensitivity for subtilisin BPN' or thermitase is required, the Suc-Ala-Ala-Phe-pNA analog offers an 80-fold higher kcat/Km than Suc-Ala3-pNA and 20-fold higher than Suc-Phe-pNA for α-chymotrypsin [3]. This quantitative advantage supports low-abundance enzyme detection and high-throughput screening applications.

Cross-Species TPP II Comparative Biochemistry

Studies comparing TPP II function across murine, human, and insect models benefit from AAF-pNA as a common substrate that maintains a consistent pH-dependent catalytic profile while revealing ortholog-specific kinetic differences [1]. The documented behavior with mutant variants (H267A, D387G) further supports its use in structure-function analyses [1].

Application
Selection Property
Validation Focus
TPP II inhibitor screening
Productive substrate binding
KM/kcat(app) and inhibitor potency across orthologs
α-Chymotrypsin mechanism probes
Substrate-dependent solvent isotope effect
Proton-transfer contribution to catalytic step
High-sensitivity subtilisin/thermitase assays
Succinyl-protected AAF-pNA analog
Catalytic efficiency (kcat/Km) for low-abundance detection
Cross-species TPP II biochemistry
Conserved pH-dependent catalytic profile
Species-specific kinetic parameter review

Technical Documentation Hub

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28 linked technical documents
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